molecular formula C9H7ClN2O2S B6271757 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 1369047-18-6

2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B6271757
CAS No.: 1369047-18-6
M. Wt: 242.7
InChI Key:
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Description

2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and thiophene rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate chlorothiophene boronic acid or stannane derivatives.

    Acetic Acid Substitution:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, particularly those involving oxidative stress and inflammation.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as receptors involved in inflammation and cell proliferation.

    Pathways Involved: The compound may modulate pathways related to inflammation, oxidative stress, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

    2-[3-(5-bromothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure but with a bromine atom instead of chlorine.

    2-[3-(5-methylthiophen-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure but with a methyl group instead of chlorine.

    2-[3-(5-nitrothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure but with a nitro group instead of chlorine.

Uniqueness: The presence of the chlorine atom in 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid may confer unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form 5-chlorothiophene-2-carbohydrazide, which is then reacted with ethyl bromoacetate to form ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate. The final step involves the hydrolysis of ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate to form 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid.", "Starting Materials": [ "5-chlorothiophene-2-carboxylic acid", "hydrazine hydrate", "ethyl bromoacetate" ], "Reaction": [ "5-chlorothiophene-2-carboxylic acid is reacted with hydrazine hydrate in ethanol to form 5-chlorothiophene-2-carbohydrazide.", "5-chlorothiophene-2-carbohydrazide is then reacted with ethyl bromoacetate in ethanol to form ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate.", "The final step involves the hydrolysis of ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate in sodium hydroxide solution to form 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid." ] }

CAS No.

1369047-18-6

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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